molecular formula C14H23NO B12418973 Phenol, 5-amino-2,4-bis(1,1-dimethylethyl)-d9

Phenol, 5-amino-2,4-bis(1,1-dimethylethyl)-d9

Cat. No.: B12418973
M. Wt: 230.39 g/mol
InChI Key: BKSDHPHOWDUJNB-ASMGOKTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 5-amino-2,4-bis(1,1-dimethylethyl)-d9: is a chemical compound with the molecular formula C14H23NO. It is a derivative of phenol, characterized by the presence of amino and tert-butyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 5-amino-2,4-bis(1,1-dimethylethyl)-d9 typically involves the introduction of amino and tert-butyl groups to the phenol ring. One common method is the nitration of 2,4-di-tert-butylphenol followed by reduction to obtain the amino derivative. The reaction conditions often include the use of nitrating agents such as nitric acid and reducing agents like hydrogen gas in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve high purity levels required for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: Phenol, 5-amino-2,4-bis(1,1-dimethylethyl)-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phenol, 5-amino-2,4-bis(1,1-dimethylethyl)-d9 has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenol, 5-amino-2,4-bis(1,1-dimethylethyl)-d9 involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the tert-butyl groups provide steric hindrance, affecting the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H23NO

Molecular Weight

230.39 g/mol

IUPAC Name

5-amino-4-tert-butyl-2-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenol

InChI

InChI=1S/C14H23NO/c1-13(2,3)9-7-10(14(4,5)6)12(16)8-11(9)15/h7-8,16H,15H2,1-6H3/i4D3,5D3,6D3

InChI Key

BKSDHPHOWDUJNB-ASMGOKTBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C1=C(C=C(C(=C1)C(C)(C)C)N)O)(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1N)O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.